6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one
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Overview
Description
6-Methoxy-1,9,11-triazatetracyclo[87003,8011,16]heptadeca-3(8),4,6,9-tetraen-2-one is a complex organic compound characterized by its unique triazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a series of cyclization and functionalization steps . The reaction conditions often require the use of catalysts such as Au(I)/Ag(I) and solvents like THF (tetrahydrofuran) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
6-Methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The compound’s unique structure allows it to fit into enzyme active sites, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 8,10,17-Triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol : Another triazatetracyclic compound with different functional groups .
6-Methoxy-1-tetralone: A simpler compound with a similar methoxy group but lacking the triazatetracyclic structure.
Uniqueness
6-Methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one stands out due to its specific methoxy group and the unique arrangement of nitrogen atoms within its triazatetracyclic framework. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
33852-19-6 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one |
InChI |
InChI=1S/C15H17N3O2/c1-20-11-5-6-12-13(8-11)16-15-17-7-3-2-4-10(17)9-18(15)14(12)19/h5-6,8,10H,2-4,7,9H2,1H3 |
InChI Key |
UGBQZQFYLHAYTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N3CC4CCCCN4C3=N2 |
Origin of Product |
United States |
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